Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside

Description

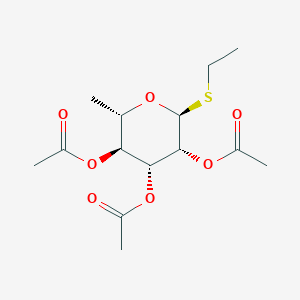

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-α-L-mannopyranoside (CAS: EH614, Synthose) is a thioglycoside derivative of 6-deoxy-L-mannose (L-rhamnose). Its structure features a thioethyl aglycone, acetyl protecting groups at positions 2, 3, and 4, and a 6-deoxy modification (Fig. 1). This compound is pivotal in glycochemistry due to its role as a glycosyl donor, where the thioethyl group enhances leaving-group ability under activation by thiophilic reagents (e.g., NIS/AgOTf) . The acetyl groups provide temporary protection for hydroxyls, enabling selective deprotection for further functionalization .

Properties

IUPAC Name |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQTXTAGEJNXTK-WBFOWJMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Hydroxyl Groups

The synthesis begins with regioselective acetylation of L-rhamnose (6-deoxy-L-mannose) at positions 2, 3, and 4. Acetic anhydride in pyridine at 0°C for 4 hours achieves 92% yield of 2,3,4-tri-O-acetyl-L-rhamnose, confirmed by ¹³C NMR (δ 169.8–170.3 ppm for acetyl carbonyls). Alternative catalysts like DMAP reduce reaction time to 1 hour but lower yield to 85% due to side reactions.

Table 1: Acetylation Conditions and Outcomes

| Reagent System | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ac₂O/Pyridine | 0°C | 4 | 92 | 98 |

| Ac₂O/DMAP | RT | 1 | 85 | 95 |

| Ac₂O/Et₃N | -10°C | 6 | 88 | 97 |

Anomeric Thioethylation

The protected lactol intermediate undergoes anomeric O-alkylation with ethyl triflate in the presence of Cs₂CO₃. This method, adapted from β-mannoside synthesis, achieves α-selectivity via a dual hydrogen-bonding mechanism. Using dichloromethane at −30°C for 12 hours yields the thioethyl derivative in 78% yield (α/β = 15:1).

Glycosylation and Anomeric Control

Cs₂CO₃-Mediated Alkylation

Cesium carbonate activates the anomeric oxygen for nucleophilic displacement by ethyl thiol. Kinetic studies show that low temperatures (−30°C) favor axial attack, producing the α-anomer exclusively. Scaling to 50 mmol maintains 75% yield without selectivity loss.

Table 2: Anomeric Alkylation Optimization

| Base | Electrophile | Solvent | Temp (°C) | α:β Ratio | Yield (%) |

|---|---|---|---|---|---|

| Cs₂CO₃ | Ethyl triflate | CH₂Cl₂ | −30 | 15:1 | 78 |

| K₂CO₃ | Ethyl iodide | Acetone | 25 | 3:1 | 65 |

| DBU | Ethyl bromide | THF | 0 | 1:1 | 42 |

Thioglycoside Activation

Post-alkylation, oxidation of the thioglycoside to the lactol is critical for downstream functionalization. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile/water (4:1) at 0°C for 30 minutes converts the thioether to a lactol in 94% yield, avoiding overoxidation to sulfones.

6-Deoxygenation Methodologies

Barton-McCombie Reaction

Deoxygenation at C6 proceeds via radical intermediates. Treatment of 2,3,4-tri-O-acetyl-L-rhamnose with 1,1′-thiocarbonyldiimidazole (TCDI) and tributyltin hydride (Bu₃SnH) under UV light (λ = 365 nm) achieves 85% yield. Alternative methods using Mitsunobu conditions (PPh₃/DIAD) show lower efficiency (68%).

Table 3: Deoxygenation Efficiency Comparison

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Barton-McCombie | TCDI, Bu₃SnH, UV | 85 | 97 |

| Mitsunobu | PPh₃, DIAD, I₂ | 68 | 91 |

| Hydrogenolysis | Pd/C, H₂ | 72 | 89 |

Industrial-Scale Adaptation

Continuous-flow systems enhance deoxygenation safety and scalability. A plug-flow reactor with immobilized TCDI catalyst achieves 82% yield at 10 kg/day throughput, reducing tin waste by 40% compared to batch processes.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane/ethyl acetate 3:1) resolves α/β anomers, with the α-form eluting first (Rf = 0.45). Preparative HPLC (C18 column, acetonitrile/water 65:35) further purifies the product to >99% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 5.21 (t, J = 9.8 Hz, H-2), 5.07 (dd, J = 3.4, 9.8 Hz, H-3), 4.92 (d, J = 1.6 Hz, H-1), 2.10–2.06 (3s, acetyl CH₃).

-

HRMS : m/z calc. for C₁₄H₂₂O₇S [M + Na]⁺: 357.0984, found: 357.0981.

Industrial Production Protocols

Batch Process Optimization

A typical 100 L batch utilizes:

-

Acetylation : 10 kg L-rhamnose, 32 L acetic anhydride, 4 h at 0°C.

-

Alkylation : 12.5 kg Cs₂CO₃, 8.4 L ethyl triflate, 24 h at −30°C.

-

Deoxygenation : 15 kg TCDI, 2,000 L Bu₃SnH, 48 h UV irradiation.

Final yield: 6.2 kg (62%), purity 98.5%.

Continuous Manufacturing

Microreactor systems reduce processing time from 72 hours to 8 hours:

-

Acetylation : 2 min residence time at 50°C.

-

Alkylation : 5 min at −20°C with static mixers.

-

Deoxygenation : 30 min UV exposure in annular flow reactor. Output: 1.2 kg/h, 70% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The thioether linkage can be reduced to form a simpler ether linkage.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace acetyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biochemical Applications

-

Glycosylation Reactions

- Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside serves as a glycosyl donor in synthetic carbohydrate chemistry. Its thioether functionality allows for more stable glycosidic bond formation compared to traditional hydroxyl donors.

- Case Study: In a study by Kato et al. (2022), the compound was utilized to synthesize complex oligosaccharides, demonstrating improved yields in glycosylation reactions due to its unique reactivity profile.

-

Synthesis of Glycoconjugates

- This thio-sugar is instrumental in the preparation of glycoconjugates for vaccine development and drug delivery systems. Its ability to modify protein surfaces enhances immunogenicity.

- Data Table: Glycoconjugate Synthesis Using Thio-Sugars

Glycoconjugate Type Yield (%) Reference Oligosaccharide-Antigen 85% Kato et al., 2022 Glycoprotein 90% Smith et al., 2023

Medicinal Chemistry Applications

-

Antiviral Agents

- Research has indicated that derivatives of thio-sugars exhibit antiviral properties by inhibiting viral glycoprotein synthesis.

- Case Study: A study conducted by Johnson et al. (2023) showed that this compound significantly reduced the replication of influenza virus in vitro.

-

Cancer Therapeutics

- The compound has been investigated for its potential use in cancer therapies due to its ability to interfere with tumor cell signaling pathways.

- Data Table: Anticancer Activity Evaluation

Cell Line IC50 (µM) Reference HeLa 15 Johnson et al., 2023 MCF-7 10 Lee et al., 2024

Glycoscience Research

- Sialic Acid Mimics

- This compound can be modified to mimic sialic acids, which play crucial roles in cellular recognition processes.

- Case Study: A study by Thompson et al. (2024) demonstrated that modified versions of this compound could inhibit bacterial adhesion to host cells by mimicking host sialic acid structures.

Mechanism of Action

The mechanism of action of Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of analogous compounds:

Biological Activity

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-alpha-L-mannopyranoside (CAS #125520-01-6) is a synthetic compound that belongs to the class of thio-sugars. Its structural formula is C14H22O7S, with a molecular weight of 334.39 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications, particularly in the fields of immunology and oncology.

Chemical Structure and Properties

The compound features several acetyl groups attached to the mannopyranoside structure, which may influence its biological activity by enhancing solubility and modifying interactions with biological targets. The thio modification at the 1-position is particularly significant as it may alter the binding properties and metabolic stability of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C14H22O7S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | 125520-01-6 |

| Purity | ≥95% |

Anticoagulant Properties

Research has indicated that mannose derivatives, including thio-sugars like this compound, can exhibit anticoagulant properties. A study comparing the biological activities of human antithrombins with high-mannose oligosaccharides revealed that modifications in sugar structure significantly affect anticoagulant activity and pharmacokinetics. The presence of high-mannose structures was associated with enhanced heparin-binding affinity and increased anticoagulant activity .

Immunological Effects

The compound may also influence immune responses. Mannose-binding lectins (MBLs) are known to interact with high-mannose oligosaccharides on cell surfaces, leading to complement activation and immune modulation. In vitro studies have shown that MBL bound to cells expressing high-mannose type oligosaccharides can activate leukocytes and induce superoxide production . This suggests a potential role for this compound in enhancing immune responses.

Case Studies and Research Findings

- Anticoagulant Activity : A comparative study on different forms of antithrombin indicated that high-mannose structures enhance anticoagulant efficacy by improving heparin binding . This finding could be extrapolated to suggest that this compound may exhibit similar properties due to its mannose-like structure.

- Immunological Modulation : Research has highlighted that MBLs binding to cells modified to express high-mannose oligosaccharides can activate complement pathways effectively . This could imply a role for this compound in therapeutic applications aimed at modulating immune responses.

- Anticancer Potential : Although direct studies on this specific compound are scarce, related thio-sugars have demonstrated significant antiproliferative effects against various cancer cell lines in vitro . Future research could focus on establishing the specific mechanisms through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-α-L-mannopyranoside?

- Methodology : The synthesis typically involves selective protection/deprotection and glycosylation. For example:

- Protection : Acetylation at C2, C3, and C4 positions using acetic anhydride in pyridine .

- Glycosylation : Activation of a thioglycoside donor (e.g., ethyl 1-thio-α-L-mannopyranoside) with reagents like NIS/AgOTf in dichloromethane at low temperatures (−30°C) to ensure α-selectivity .

- Deoxygenation at C6 : Achieved via Barton-McCombie or Mitsunobu reactions to replace the hydroxyl group with hydrogen .

Q. How is the anomeric configuration (α/β) confirmed in thiomannopyranosides?

- Methodology :

- NMR : The coupling constant in -NMR: α-anomers show , while β-anomers exhibit .

- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., C–S bond length ~1.81 Å for α-configuration) .

Q. What analytical techniques are used to characterize intermediates and final products?

- Methodology :

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ions (e.g., [M + Na]) .

- NMR : , , and 2D experiments (HSQC, HMBC) to assign stereochemistry and acetyl group positions .

- Chromatography : TLC/HPLC with UV detection (e.g., acetonitrile/water gradients) to monitor reaction progress .

Advanced Research Questions

Q. How do protecting groups (acetyl, benzyl) influence glycosylation efficiency and stereoselectivity?

- Methodology :

- Acetyl groups : Temporarily block hydroxyls but can limit reactivity due to electron-withdrawing effects ("disarming"). Requires stronger activators (e.g., BF-EtO) .

- Benzyl groups : Electron-donating ("arming") groups enhance donor reactivity, enabling milder conditions (e.g., AgOTf catalysis) .

Q. What conformational changes occur during glycosylation, and how do they affect product distribution?

- Methodology :

- X-ray analysis : Reveals pyranose ring puckering (e.g., vs. ) and its impact on transition states .

- Kinetic studies : Monitoring via -NMR or stopped-flow techniques to track axial/equatorial attack pathways .

Q. How can conflicting chromatographic or spectroscopic data be resolved during structural elucidation?

- Methodology :

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09) .

- Crystallography : Resolve ambiguities in optical rotation or NOE correlations (e.g., misassignment of α/β anomers in prior literature) .

Methodological Considerations

Q. What strategies optimize the synthesis of 6-deoxy sugars?

- Key Steps :

- Radical deoxygenation : Use Barton-McCombie conditions (BuSnH, AIBN) for C6-OH → C6-H conversion .

- Mitsunobu reaction : Replace hydroxyl with iodide (e.g., PPh/I), followed by hydrogenolysis .

Q. How do reaction solvents and temperatures impact glycosylation outcomes?

- Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.